molecular formula C15H15ClN2O4S2 B2354774 2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate CAS No. 82646-32-0

2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate

Cat. No.: B2354774
CAS No.: 82646-32-0
M. Wt: 386.87
InChI Key: NXQRFGKJSNEWCC-UHFFFAOYSA-M
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Description

2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its potential pharmacological properties.

Preparation Methods

The synthesis of 2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under specific conditions. For instance, the reaction may involve the use of reagents such as dimethyl carbonate (DMC), DABCO, and dimethylbenzylamine (DMB) in the presence of a palladium catalyst (Pd/C) and ethanol (EtOH) as a solvent . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium bicarbonate (NaHCO3), ethanol (EtOH), and methyl iodide (CH3I) in the presence of cesium carbonate (Cs2CO3) and dimethylformamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole or pyrimidine rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate involves its interaction with specific molecular targets in cells. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed pharmacological effects . For example, it could act as an inhibitor of tyrosine kinases or other signaling molecules, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate include other thiazolopyrimidines and pyrimidopyrimidines . These compounds share structural similarities but may differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile. Other similar compounds include pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines .

Properties

IUPAC Name

2,4-dimethyl-6-methylsulfanyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-5-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N2S2.ClHO4/c1-10-9-11(2)17-14(16-10)13(19-15(17)18-3)12-7-5-4-6-8-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRFGKJSNEWCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(SC(=[N+]12)SC)C3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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